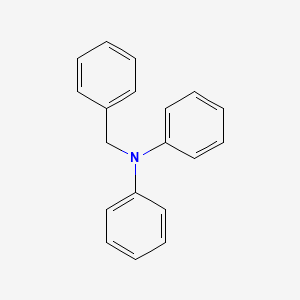

N-benzyl-N-phenylaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-benzyl-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N/c1-4-10-17(11-5-1)16-20(18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15H,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJARBPQBIATJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209412 | |

| Record name | Benzyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

606-87-1 | |

| Record name | N,N-Diphenylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=606-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldiphenylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000606871 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzyldiphenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzyldiphenylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.207 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Mechanistic Guide to the Synthesis of N-benzyl-N-phenylaniline for Drug Development Professionals

Abstract

N-benzyl-N-phenylaniline and its derivatives represent a core structural motif in numerous pharmacologically active compounds and functional materials. A profound understanding of the synthetic methodologies to construct this C–N bond is paramount for researchers in medicinal chemistry and process development. This technical guide provides an in-depth analysis of the principal mechanisms for synthesizing this compound, focusing on the Palladium-catalyzed Buchwald-Hartwig amination, classical Reductive Amination, and direct N-Alkylation. Each section elucidates the underlying reaction mechanism, offers field-proven insights into experimental design, and presents detailed, validated protocols. The comparative analysis of these methods aims to equip scientists with the knowledge to make informed decisions for efficient, scalable, and robust synthesis.

Introduction

The synthesis of tertiary amines, particularly those containing multiple aryl groups like this compound, is a foundational task in organic synthesis. These moieties are ubiquitous in drug candidates, agrochemicals, and organic electronic materials.[1] The method chosen for the crucial C–N bond formation directly impacts yield, purity, functional group tolerance, and scalability. This guide moves beyond a simple recitation of procedures to explore the causality behind three dominant synthetic strategies, providing the mechanistic rationale needed to troubleshoot and optimize these critical transformations.

Chapter 1: Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and highly efficient route where traditional methods fall short.[2][3] This palladium-catalyzed cross-coupling reaction allows for the formation of C–N bonds under relatively mild conditions with exceptional functional group tolerance, making it a workhorse in modern medicinal chemistry.[2][4]

Mechanistic Deep Dive: The Catalytic Cycle

The power of the Buchwald-Hartwig reaction lies in a finely tuned palladium catalytic cycle that shuttles between Pd(0) and Pd(II) oxidation states.[5][6] The choice of a bulky, electron-rich phosphine ligand is critical, as it enhances the rates of the key steps and ensures selectivity.[5]

The generally accepted mechanism proceeds through three primary stages:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of an aryl halide (e.g., bromobenzene). This is often the rate-determining step and results in a Pd(II) complex.[2][7]

-

Amine Coordination & Deprotonation: The amine (e.g., N-benzylaniline) coordinates to the Pd(II) center. In the presence of a strong, non-nucleophilic base (like sodium tert-butoxide), the amine is deprotonated to form a palladium amido complex.[2]

-

Reductive Elimination: The final step involves the formation of the new C–N bond as the product, this compound, is expelled from the coordination sphere. This regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5][8]

Visualization: Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis from N-Benzylaniline and Bromobenzene

This protocol describes a typical lab-scale synthesis. The use of pre-catalysts, which are air-stable Pd(II) sources that efficiently generate the active Pd(0) species in situ, is highly recommended for reproducibility.[6]

Materials:

-

N-Benzylaniline (1.0 mmol, 183 mg)

-

Bromobenzene (1.2 mmol, 188 mg, 126 µL)

-

Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

-

Pd₂(dba)₃ (Palladium source, 0.01 mmol, 9.2 mg)

-

XPhos (Ligand, 0.03 mmol, 14.3 mg)

-

Anhydrous Toluene (5 mL)

Procedure:

-

To an oven-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and NaOtBu.

-

Evacuate and backfill the tube with the inert gas three times.

-

Add anhydrous toluene, followed by N-benzylaniline and bromobenzene via syringe.

-

Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 2-12 hours.

-

Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

-

Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure and purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield this compound.

Data Summary: Catalyst System Performance

The choice of ligand is paramount for success and has been the subject of extensive development.[2]

| Catalyst System (Pd Source/Ligand) | Base | Temp (°C) | Typical Yield (%) | Key Advantage |

| Pd(OAc)₂ / XPhos | NaOtBu | 100 | 90-98% | Broad scope for secondary amines.[1] |

| Pd₂(dba)₃ / RuPhos | LHMDS | 80-100 | 85-95% | Effective for heteroaryl halides.[9] |

| (SIPr)Pd(allyl)Cl / - | K₃PO₄ | 110 | 80-92% | Uses a weaker base, good for sensitive functional groups. |

Chapter 2: Reductive Amination

Reductive amination is a robust and cost-effective method for preparing amines.[10] It proceeds via a two-step, one-pot process: the formation of an iminium ion intermediate followed by its immediate reduction. For this compound, this involves the reaction of aniline with benzaldehyde.

Mechanistic Deep Dive: Imine Formation and Reduction

-

Imine/Iminium Formation: Aniline, acting as a nucleophile, attacks the electrophilic carbonyl carbon of benzaldehyde. This forms a hemiaminal intermediate.[11] Under mildly acidic conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Subsequent elimination of water yields a stable Schiff base (an imine), which can be protonated to form a reactive iminium ion.[11][12]

-

Hydride Reduction: A reducing agent, typically a hydride source like sodium borohydride (NaBH₄) or the more selective sodium triacetoxyborohydride (STAB), delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion.[13][14] This reduction step is irreversible and forms the final tertiary amine product.[13]

The key to a successful one-pot reaction is the choice of reducing agent. STAB is particularly effective because it is mild enough not to reduce the starting aldehyde but is sufficiently reactive to reduce the intermediate iminium ion.[15]

Visualization: Reductive Amination Pathway

Caption: Key stages of the reductive amination process.

Experimental Protocol: One-Pot Synthesis

This protocol utilizes sodium triacetoxyborohydride (STAB), a mild and selective reducing agent ideal for one-pot procedures.[15]

Materials:

-

Aniline (1.0 mmol, 93 mg, 91 µL)

-

Benzaldehyde (1.0 mmol, 106 mg, 102 µL)

-

Sodium triacetoxyborohydride (STAB) (1.5 mmol, 318 mg)

-

Acetic Acid (catalytic, ~1 drop)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (10 mL)

Procedure:

-

In a round-bottom flask, dissolve aniline and benzaldehyde in DCE.

-

Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.

-

Add sodium triacetoxyborohydride (STAB) portion-wise to the mixture. Caution: Gas evolution may occur.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the product via column chromatography.

Data Summary: Comparison of Reducing Agents

| Reducing Agent | Solvent | pH Condition | Key Features & Considerations |

| NaBH(OAc)₃ (STAB) | DCE, DCM, THF | Mildly Acidic | Selective for imines/iminiums; can be used one-pot.[15] |

| NaBH₃CN | Methanol | Acidic (pH 3-6) | Selective, but highly toxic (cyanide).[14] |

| NaBH₄ | Methanol, Ethanol | Neutral / Basic | Less selective; can reduce the starting aldehyde. Requires a two-step process (imine formation first).[15] |

| H₂ / Pd/C | Ethanol, Ethyl Acetate | Neutral | "Green" option, but requires hydrogenation equipment.[11] |

Chapter 3: Classical N-Alkylation via Nucleophilic Substitution

The direct N-alkylation of an amine with an alkyl halide is one of the most fundamental methods for C–N bond formation. In the context of synthesizing this compound, this would typically involve the reaction of diphenylamine with a benzyl halide or, more challengingly, the reaction of aniline with benzyl chloride.

Mechanistic Deep Dive: The Sₙ2 Pathway and Its Challenges

The reaction proceeds via a standard bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic benzylic carbon and displacing the halide leaving group.

However, this method is often plagued by a significant drawback: overalkylation . The product, a secondary or tertiary amine, is often more nucleophilic than the starting amine. This means it can compete with the starting material for the remaining benzyl halide, leading to the formation of undesired quaternary ammonium salts.[16]

Controlling selectivity for mono-alkylation requires careful management of reaction conditions:

-

Stoichiometry: Using a large excess of the starting amine can statistically favor the mono-alkylation product.[17]

-

Base: A mild, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃) is used to neutralize the acid (HX) generated during the reaction, preventing the protonation and deactivation of the starting amine.[17]

Experimental Protocol: Controlled Benzylation of Aniline

This procedure from Organic Syntheses demonstrates a classic approach to control overalkylation by using a large excess of aniline.[17]

Materials:

-

Aniline (4.0 moles, 372 g)

-

Benzyl Chloride (1.0 mole, 127 g)

-

Sodium Bicarbonate (1.25 moles, 105 g)

-

Water (100 mL)

Procedure:

-

In a large flask equipped with a reflux condenser and mechanical stirrer, combine the aniline, sodium bicarbonate, and water.[17]

-

Heat the mixture to 90-95 °C on a steam bath.

-

Slowly add the benzyl chloride over 1.5-2 hours while maintaining vigorous stirring.

-

Continue heating and stirring for a total of four hours.[17]

-

Cool the mixture, filter, and separate the organic and aqueous layers.

-

Wash the organic layer with a saturated salt solution and dry with anhydrous sodium sulfate.

-

Distill the excess aniline under reduced pressure.

-

The residue, N-benzylaniline, is obtained in good yield (85-87%). This secondary amine can then be further alkylated or arylated to the target this compound if desired.

Comparative Summary and Conclusion

The optimal synthetic route to this compound is highly dependent on the specific requirements of the project, including scale, cost, available equipment, and the presence of other functional groups in the molecule.

| Method | Advantages | Disadvantages | Best Suited For |

| Buchwald-Hartwig | High yield, excellent functional group tolerance, broad scope.[2][18] | High cost (catalyst & ligands), requires inert atmosphere, potential for heavy metal contamination.[4] | Complex, multi-functional molecules; late-stage synthesis in drug discovery. |

| Reductive Amination | Cost-effective, readily available starting materials, generally good yields, one-pot procedure.[13][19] | Requires a stoichiometric amount of reducing agent, may not tolerate reducible functional groups. | Large-scale synthesis, early-stage route development where cost is a key factor. |

| N-Alkylation | Simple reagents, inexpensive, no metal catalyst required. | Prone to overalkylation, often requires large excess of one reagent, may require harsh conditions.[16] | Situations where starting materials are very cheap and purification of the desired product from byproducts is straightforward. |

By understanding the mechanistic underpinnings of each method, researchers can intelligently select and optimize the synthesis of this compound and related structures, accelerating the discovery and development of novel chemical entities.

References

-

Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

-

Chemistry Shorts. (2024, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved from [Link]

-

Wikipedia. (2024). Reductive amination. Retrieved from [Link]

-

Wikipedia. (2024). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Willson, F. G., & Wheeler, T. S. (n.d.). Benzylaniline. Organic Syntheses. Retrieved from [Link]

-

Ashenhurst, J. (2022, March 7). Imines – Properties, Formation, Reactions, and Mechanisms. Master Organic Chemistry. Retrieved from [Link]

- Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

-

Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

- Vautravers, N. S., et al. (n.d.). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. MIT Open Access Articles.

-

Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]

- Amanote Research. (n.d.). Palladium-Catalyzed Formation of Secondary and Tertiary Amines From Aryl Dihalides With Air-Stable Ferrocenyl Tri- And Diphosphines: Synthesis and.

-

TSI Journals. (n.d.). N-Alkylation of Aniline by Copper-Chromite Catalyzer by Auto-Tran. Retrieved from [Link]

-

ResearchGate. (n.d.). Time effect study on reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

-

ResearchGate. (n.d.). N‐Alkylation of aniline with benzyl alcohol. Retrieved from [Link]

-

ResearchGate. (2024, August 7). Aniline Alkylation over Solid Acid Catalysts. Retrieved from [Link]

-

Thieme. (2016, March 1). A General and Direct Reductive Amination of Aldehydes and Ketones with Electron-Deficient Anilines. Retrieved from [Link]

-

ACS Publications. (2016, September 1). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. Retrieved from [Link]

-

ACS Publications. (n.d.). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. Retrieved from [Link]

-

National Institutes of Health. (2024, January 17). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]

- Google Patents. (n.d.). CN102040527A - Preparation method of N,N-benzyl diphenylamine.

-

National Institutes of Health. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Retrieved from [Link]

-

ACS Publications. (n.d.). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the reductive amination of benzaldehyde with aniline.... Retrieved from [Link]

-

ResearchGate. (n.d.). Reaction progress of N-alkylation of aniline. Aniline (1 mmol) react.... Retrieved from [Link]

-

MDPI. (n.d.). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 5. youtube.com [youtube.com]

- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Reductive amination - Wikipedia [en.wikipedia.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. thieme-connect.com [thieme-connect.com]

N-benzyl-N-phenylaniline CAS number 606-87-1

An In-Depth Technical Guide to Benzyldiphenylamine (CAS 606-87-1)

A Note on Nomenclature: The compound specified by CAS number 606-87-1 is a tertiary amine known chemically as Benzenemethanamine, N,N-diphenyl- or, more commonly, Benzyldiphenylamine. It consists of a nitrogen atom bonded to one benzyl group and two phenyl groups. While the topic name provided was "N-benzyl-N-phenylaniline," that name more accurately describes the secondary amine N-benzylaniline (CAS 103-32-2). This guide will focus exclusively on the tertiary amine specified by CAS 606-87-1 .

Introduction

Benzyldiphenylamine (CAS 606-87-1) is a tertiary aromatic amine that serves as a valuable building block in synthetic organic chemistry. Its rigid, triphenylmethane-like, propeller-shaped structure makes it an important intermediate in the development of functional materials and complex molecular architectures. For researchers in materials science and drug discovery, understanding the synthesis, purification, and characterization of this compound is fundamental to its effective application. This guide provides a comprehensive technical overview intended for scientists and development professionals, detailing its chemical properties, synthesis protocols, analytical methodologies, and handling considerations.

Chemical and Physical Properties

A summary of the key physicochemical properties of Benzyldiphenylamine is presented below. These values are critical for designing synthetic routes, purification strategies, and analytical methods.

| Property | Value | Source(s) |

| CAS Number | 606-87-1 | [1][2] |

| Molecular Formula | C₁₉H₁₇N | [1][3] |

| Molecular Weight | 259.35 g/mol | [1][2] |

| Density | 1.104 g/cm³ | [1] |

| Boiling Point | 409.2 °C at 760 mmHg | [1] |

| Flash Point | 179.4 °C | [1] |

| Refractive Index | 1.642 | [1] |

| LogP | 5.02490 | [1] |

| MDL Number | MFCD00092745 | [3][4] |

Synthesis of Benzyldiphenylamine

The most direct and common method for synthesizing Benzyldiphenylamine is the N-alkylation of diphenylamine with a benzyl halide, such as benzyl chloride or benzyl bromide. This reaction proceeds via a nucleophilic substitution mechanism where the nitrogen atom of diphenylamine attacks the benzylic carbon of the benzyl halide.

The choice of base and solvent is critical for optimizing reaction yield and minimizing side products. A non-nucleophilic base is typically employed to deprotonate the diphenylamine, increasing its nucleophilicity without competing in the alkylation reaction. The solvent should be inert to the reaction conditions and capable of dissolving the reactants.

Synthetic Pathway Overview

Caption: N-alkylation of diphenylamine to form Benzyldiphenylamine.

Detailed Experimental Protocol: Synthesis

This protocol describes a representative procedure for the synthesis of Benzyldiphenylamine.

-

Reactor Setup: Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Reagent Charging: To the flask, add diphenylamine (1.0 eq) and a suitable solvent such as anhydrous Dimethylformamide (DMF) or acetonitrile.

-

Base Addition: Add a non-nucleophilic base, such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 1.5 eq), portion-wise to the stirred solution at room temperature. Stir the mixture for 30 minutes to an hour to form the diphenylamide anion.

-

Benzyl Halide Addition: Dissolve benzyl chloride (1.1 eq) in the reaction solvent and add it dropwise to the reaction mixture using the dropping funnel over 30 minutes. An exothermic reaction may be observed.

-

Reaction: Heat the reaction mixture to 60-80 °C and maintain for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the mixture to room temperature and quench by slowly adding water. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Washing: Combine the organic layers and wash sequentially with water and brine to remove residual base and solvent.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude Benzyldiphenylamine.

Purification and Analytical Characterization

The crude product typically requires purification to remove unreacted starting materials and byproducts.[5] Column chromatography is highly effective for this purpose, followed by recrystallization to obtain a high-purity solid.[5]

Purification and Analysis Workflow

Caption: General workflow for purification and analysis of Benzyldiphenylamine.

Protocol 1: Purification by Column Chromatography

-

Stationary Phase: Prepare a slurry of silica gel (230–400 mesh) in a non-polar solvent (e.g., hexane).[6]

-

Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.[6]

-

Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed.

-

Elution: Begin elution with a non-polar mobile phase (e.g., 98:2 hexane:ethyl acetate). The polarity can be gradually increased to facilitate the separation of compounds.[6]

-

Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.[6]

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[6]

Protocol 2: Analytical Characterization

The identity and purity of the synthesized Benzyldiphenylamine must be confirmed using a combination of analytical techniques.[7]

| Technique | Purpose | Key Parameters & Expected Results |

| HPLC | Purity Assessment & Quantification | Column: C18 reversed-phase. Mobile Phase: Acetonitrile/water gradient. Detection: UV detection at a wavelength of maximum absorbance. A single sharp peak indicates high purity. |

| GC-MS | Identification & Purity | Carrier Gas: Helium. Provides the molecular weight of the compound and its fragmentation pattern, confirming the structure. |

| NMR (¹H, ¹³C) | Structural Elucidation | Solvent: CDCl₃ or DMSO-d₆.[7] ¹H NMR: Expect characteristic signals for aromatic protons and the benzylic CH₂ protons. ¹³C NMR: Expect distinct signals for the aromatic carbons and the benzylic carbon.[7] |

Applications in Research and Drug Development

While specific, large-scale industrial applications for Benzyldiphenylamine (606-87-1) are not extensively documented in publicly available literature, its structural motif is relevant in several areas of chemical research. Tertiary amines and N-aryl compounds are foundational structures in medicinal chemistry and materials science.

-

Synthetic Intermediate: It serves as a precursor for more complex molecules. The N-benzyl and N-phenyl groups can be functionalized to build larger, more intricate structures.

-

Medicinal Chemistry Scaffolding: N-benzylated aniline derivatives have been investigated for a range of biological activities. For instance, related compounds have been explored as antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and as agonists for serotonin receptors.[8][9] The N-benzyl phenethylamine scaffold, a structurally similar class, has shown high affinity for 5-HT₂ₐ receptors, which are targets for psychedelic drugs and psychiatric medications.[9]

-

Materials Science: The rigid, propeller-like structure of triphenylamine derivatives (of which Benzyldiphenylamine is a close relative) is exploited in the design of organic light-emitting diodes (OLEDs), hole-transport materials, and molecular switches.

Safety and Handling

Benzyldiphenylamine is classified as hazardous and requires careful handling to avoid exposure.

-

GHS Hazard Classification:

-

H302: Harmful if swallowed (Acute toxicity, oral, Category 4).[10]

-

H315: Causes skin irritation (Skin corrosion/irritation, Category 2).[10]

-

H319: Causes serious eye irritation (Serious eye damage/eye irritation, Category 2).[10]

-

H335: May cause respiratory irritation (Specific target organ toxicity, single exposure; Respiratory tract irritation, Category 3).[10]

-

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11] Avoid breathing dust, fumes, or vapors.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][12] Keep away from strong oxidizing agents.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

References

-

Organic Syntheses Procedure: benzylaniline. Organic Syntheses. Available at: [Link]

-

Chemsrc: Benzenemethanamine, N,N-diphenyl- | CAS#:606-87-1. Chemsrc.com. Available at: [Link]

-

NIST WebBook: Benzenemethanamine, N-phenyl-. NIST. Available at: [Link]

-

ChemSynthesis: this compound - 606-87-1. ChemSynthesis.com. Available at: [Link]

-

DergiPark: SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. DergiPark. Available at: [Link]

- Google Patents: CN102040527A - Preparation method of N,N-benzyl diphenylamine. Google Patents.

-

Supporting Information: Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes. Royal Society of Chemistry. Available at: [Link]

-

ChemBK: N-Benzyl-N-methylaniline for synthesis. ChemBK.com. Available at: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD.: Exploring the Applications of N-Benzyl-N-ethylaniline in Industrial Chemistry. Ningbo Inno Pharmchem. Available at: [Link]

-

Hansen, M. et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience. Available at: [Link]

-

PubChem: Benzyldiphenylamine | C19H17N | CID 69080. National Institutes of Health. Available at: [Link]

-

ResearchGate: N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. ResearchGate. Available at: [Link]

-

NIST WebBook: N-Benzyl-N-methylaniline. NIST. Available at: [Link]

-

ChemSynthesis: N-benzyl-N-phenylamine - 103-32-2. ChemSynthesis.com. Available at: [Link]

-

Alshammari, A. et al. (2020). Innovative Catalyst to Produce N-Benzylaniline For Drug Applications. International Journal of Pharmaceutical Research. Available at: [Link]

- Google Patents: CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. Google Patents.

-

Gelest, Inc.: SAFETY DATA SHEET - TETRADECYLDIMETHYL(3-TRIMETHOXYSILYLPROPYL)AMMONIUM CHLORIDE, 50% in methanol. Gelest. Available at: [Link]

-

Peng, Y. et al. (2023). Novel N-phenyl-2-(aniline) benzamide hydrochloride salt development for colon cancer therapy. Frontiers in Pharmacology. Available at: [Link]

-

Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica. Available at: [Link]

-

Cole-Parmer: Chemical Compatibility Database. Cole-Parmer. Available at: [Link]

-

Ulgen, M., & Gorrod, J. W. (1992). Microsomal metabolism of N-benzyl-N-ethylaniline and N-benzyl-N-ethyl-p-toluidine. Drug Metabolism and Drug Interactions. Available at: [Link]

-

ResearchGate: Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. ResearchGate. Available at: [Link]

-

Tom Parker Ltd: CHEMICAL COMPATIBILITY TABLE. Tom Parker Ltd. Available at: [Link]

-

PubChem: Dimethyltetradecyl(3-(trimethoxysilyl)propyl)ammonium chloride. National Institutes of Health. Available at: [Link]

Sources

- 1. Benzenemethanamine, N,N-diphenyl | CAS#:606-87-1 | Chemsrc [chemsrc.com]

- 2. This compound , 95% , 606-87-1 - CookeChem [cookechem.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 606-87-1|this compound|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 9. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Benzyldiphenylamine | C19H17N | CID 69080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. gelest.com [gelest.com]

Spectroscopic Data of N-benzyl-N-phenylaniline: A Technical Guide

Introduction

N-benzyl-N-phenylaniline, systematically known as N,N-diphenylbenzylamine, is a tertiary amine featuring a nitrogen atom bonded to a benzyl group and two phenyl groups. Its chemical formula is C₁₉H₁₇N, and its unique structure gives rise to a distinct spectroscopic fingerprint.[1] This guide provides a detailed exploration of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

As a Senior Application Scientist, this guide is structured to not only present the spectral data but also to delve into the rationale behind the expected spectroscopic behavior. Given the limited availability of published experimental spectra for N,N-diphenylbenzylamine, this document will provide a comprehensive analysis based on established spectroscopic principles and comparative data from structurally related analogs, namely N,N-dibenzylaniline and N-benzylaniline. This approach ensures a robust and scientifically grounded interpretation for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of this compound is foundational to understanding its spectra. The molecule consists of a central nitrogen atom, creating a sterically hindered environment. This steric hindrance influences the conformation of the phenyl and benzyl groups, which in turn affects their electronic environment and, consequently, their spectroscopic signatures.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.

¹H NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum with a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans (e.g., 16) to ensure a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

Predicted ¹H NMR Data and Interpretation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the benzylic methylene protons and the aromatic protons of the three phenyl rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.7 - 5.0 | Singlet (s) | 2H | -CH₂- (Benzylic) | The methylene protons are adjacent to the nitrogen and the phenyl ring, leading to a downfield shift. In the related N,N-dibenzylaniline, these protons appear as a singlet at ~4.72 ppm.[2] |

| ~6.7 - 7.5 | Multiplet (m) | 15H | Aromatic Protons | The 15 aromatic protons of the three phenyl rings will likely appear as a complex multiplet in the typical aromatic region. The two N-phenyl groups and the benzyl phenyl group will have slightly different electronic environments, leading to overlapping signals. In N,N-dibenzylaniline, the aromatic protons are observed in the range of 6.75-7.42 ppm.[2] |

Causality in Interpretation: The singlet nature of the benzylic protons is due to the absence of adjacent protons. The chemical shift is influenced by the electron-withdrawing effect of the nitrogen and the aromatic rings. The complexity of the aromatic region arises from the overlapping signals of the three distinct phenyl environments.

¹³C NMR Spectroscopy

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrumentation: Acquire the spectrum on the same NMR spectrometer, switching to the ¹³C channel.

-

Data Acquisition: A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum to singlets for each unique carbon. A greater number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Similar to ¹H NMR, the data is processed and referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data and Interpretation:

The proton-decoupled ¹³C NMR spectrum will show distinct signals for the benzylic carbon and the carbons of the aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~55 - 60 | -CH₂- (Benzylic) | This aliphatic carbon is bonded to the nitrogen, shifting it downfield. For comparison, the benzylic carbon in N,N-dibenzylaniline appears at approximately 54.3 ppm.[2] |

| ~110 - 150 | Aromatic Carbons | The aromatic carbons will appear in this range. The quaternary carbons bonded to the nitrogen will be the most downfield (~148-150 ppm). The other aromatic carbons will have chemical shifts dependent on their position on the rings. In N,N-dibenzylaniline, the aromatic carbons are observed between 112.6 and 149.3 ppm.[2] |

Infrared (IR) Spectroscopy

Experimental Protocol:

-

Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry KBr and pressed into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum is first recorded, followed by the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Predicted IR Data and Interpretation:

The IR spectrum will reveal the presence of characteristic functional groups.

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3100 - 3000 | C-H stretch | Aromatic | Characteristic of C-H bonds on the phenyl rings. |

| 3000 - 2850 | C-H stretch | Aliphatic | Corresponding to the C-H bonds of the benzylic -CH₂- group. |

| 1600 - 1450 | C=C stretch | Aromatic | Multiple bands are expected in this region due to the vibrations of the phenyl rings. |

| 1360 - 1250 | C-N stretch | Tertiary Amine | The stretching vibration of the C-N bond is a key indicator of the amine functionality. |

| 770 - 730 & 710 - 690 | C-H bend (out-of-plane) | Monosubstituted Benzene | These bands are characteristic of the substitution pattern on the benzyl and phenyl rings. |

Mass Spectrometry (MS)

Experimental Protocol:

-

Sample Preparation: A dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) is prepared for techniques like Electrospray Ionization (ESI). For Electron Ionization (EI), the sample can be introduced directly or via a GC inlet.

-

Instrumentation: A mass spectrometer, often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Data Acquisition: The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

Predicted Mass Spectrum and Interpretation:

The mass spectrum provides information about the molecular weight and the fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): The molecular weight of this compound (C₁₉H₁₇N) is 259.35 g/mol . The mass spectrum should show a molecular ion peak at m/z = 259.

-

Key Fragmentation Patterns: Electron ionization would likely lead to the following key fragments:

-

Loss of a benzyl group: A prominent peak at m/z = 168, corresponding to the diphenylamine radical cation, [ (C₆H₅)₂N ]⁺.

-

Formation of the tropylium ion: A very stable fragment at m/z = 91, characteristic of a benzyl group, [C₇H₇]⁺.

-

Loss of a phenyl group: A peak at m/z = 182, corresponding to the [ (C₆H₅)(CH₂C₆H₅)N ]⁺ fragment.

-

Caption: A typical workflow for the spectroscopic characterization of this compound.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (N,N-diphenylbenzylamine). By integrating foundational principles with comparative data from structurally similar molecules, we have established a detailed and scientifically rigorous framework for the interpretation of its NMR, IR, and mass spectra. The provided protocols and interpretations serve as a valuable resource for researchers in the synthesis, identification, and application of this and related compounds. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in structural assignments.

References

-

PubChem. N,N-Dibenzylaniline. National Center for Biotechnology Information. [Link]

-

Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I) Complexes - Supporting Information. The Royal Society of Chemistry. [Link]

-

Electronic Supporting Information for: Catalytic N-alkylation of amines with alcohols in a green solvent. The Royal Society of Chemistry. [Link]

-

PubChem. Benzylaniline. National Center for Biotechnology Information. [Link]

-

NIST. Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. [Link]

-

Wiley Science Solutions. Spectral Databases. [Link]

-

Facile synthesis of naphthalene-based porous organic salts for photocatalytic oxidative coupling of amines in air - Supporting Information. The Royal Society of Chemistry. [Link]

- Google Patents. Preparation method of N,N-benzyl diphenylamine.

-

PubChem. Benzyldiphenylamine. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to N-benzyl-N-phenylaniline: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of N-benzyl-N-phenylaniline (CAS No. 606-87-1), a tertiary amine possessing a triphenylamine-like scaffold. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's core properties, provides a robust framework for its synthesis and characterization, and explores its potential applications as a versatile chemical building block.

Part 1: Core Molecular Profile and Safety Data

This compound, also known as benzyldiphenylamine, is a tri-substituted amine featuring a central nitrogen atom bonded to two phenyl rings and one benzyl group. This structure imparts significant steric bulk and specific electronic properties, making it an interesting scaffold for further chemical elaboration.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. It is noteworthy that while some physical properties have been calculated, verified experimental data for parameters like melting and boiling points are not consistently reported in the literature, which is common for specialized research chemicals.

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₁₇N | [1][2] |

| Molecular Weight | 259.35 g/mol | [1][2] |

| CAS Number | 606-87-1 | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzyldiphenylamine, N,N-Diphenylbenzylamine | [1] |

| Calculated Density | 1.104 g/cm³ | [N/A] |

| Calculated Boiling Point | 409.2 °C at 760 mmHg | [N/A] |

| Calculated Flash Point | 179.4 °C | [N/A] |

Safety and Handling

Based on Globally Harmonized System (GHS) classifications provided by chemical suppliers and databases, this compound is considered a hazardous substance. Researchers must consult the full Safety Data Sheet (SDS) before handling.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H410 (Very toxic to aquatic life with long lasting effects).[1]

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Part 2: Synthesis and Mechanistic Considerations

The synthesis of this compound is most commonly achieved via the N-alkylation of diphenylamine. This is a classic nucleophilic substitution reaction where the weakly nucleophilic nitrogen of diphenylamine attacks the electrophilic benzylic carbon of a benzyl halide. An alternative, though less direct, route would be the further benzylation of N-benzylaniline.

The following protocol describes a representative, self-validating method for the synthesis of this compound. The causality for key experimental choices is explained to ensure reproducibility and understanding.

Diagram of Synthetic Workflow

Caption: Workflow for the N-alkylation of diphenylamine.

Detailed Experimental Protocol

Objective: To synthesize this compound via N-alkylation of diphenylamine.

Materials:

-

Diphenylamine (1.0 eq)

-

Benzyl chloride (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add diphenylamine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous DMF to the flask to create a stirrable suspension (approx. 0.2-0.5 M concentration with respect to diphenylamine).

-

Expertise Note: DMF is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium carbonate and facilitates the Sₙ2 reaction without interfering with the nucleophile.

-

-

Reagent Addition: Slowly add benzyl chloride (1.1 eq) to the stirring mixture at room temperature.

-

Causality: A slight excess of the alkylating agent is used to ensure complete consumption of the starting diphenylamine, which can sometimes be challenging to separate from the product.

-

-

Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the diphenylamine spot is consumed (typically 12-24 hours).

-

Workup - Quenching: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing deionized water. This step quenches the reaction and dissolves the inorganic salts.

-

Workup - Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers.

-

Trustworthiness: Multiple extractions ensure quantitative recovery of the product from the aqueous phase.

-

-

Workup - Washing: Wash the combined organic layers with brine. This removes residual DMF and water.

-

Workup - Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Self-Validation: The polarity difference between the non-polar product and any remaining polar impurities allows for effective separation. Fractions should be analyzed by TLC to ensure purity.

-

-

Characterization: Combine the pure fractions, concentrate in vacuo, and dry the resulting solid or oil to a constant weight. Characterize the final product by NMR and mass spectrometry.

Part 3: Structural Elucidation and Characterization

Diagram of Key Structural Features for Spectroscopy

Caption: Key proton environments of this compound.

Expected Spectroscopic Signatures

-

¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region.

-

Benzylic Protons (-CH₂-): A characteristic singlet should appear around δ 4.5-5.0 ppm, integrating to 2 protons. This signal is a key diagnostic for successful benzylation.

-

Aromatic Protons: A series of overlapping multiplets between δ 6.8 and 7.4 ppm, integrating to a total of 15 protons, would be expected. The protons on the N-phenyl rings may show distinct patterns from those on the benzyl-phenyl ring due to differing electronic environments.

-

-

¹³C NMR: The carbon NMR spectrum should display a number of signals corresponding to the different carbon environments.

-

Benzylic Carbon (-CH₂-): A signal around δ 55-60 ppm.

-

Aromatic Carbons: Multiple signals in the δ 110-150 ppm range. The quaternary carbons attached to the nitrogen will be downfield and have lower intensity.

-

-

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ should be observed at m/z = 259. A prominent fragment ion would be the tropylium cation [C₇H₇]⁺ at m/z = 91, corresponding to the benzyl fragment, which is a hallmark of benzyl-containing compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum would show C-H stretching vibrations for the aromatic rings (~3000-3100 cm⁻¹) and the CH₂ group (~2850-2950 cm⁻¹). Strong C=C stretching bands for the aromatic rings would appear in the 1450-1600 cm⁻¹ region. A C-N stretching vibration would be expected around 1350 cm⁻¹.

Part 4: Applications in Research and Drug Development

While this compound is not an active pharmaceutical ingredient itself, its core structure, a derivative of triphenylamine, is of significant interest in medicinal chemistry and materials science.

The Triphenylamine Scaffold in Drug Discovery

The triphenylamine core is recognized as a "privileged scaffold" in medicinal chemistry. Its rigid, propeller-like three-dimensional structure allows its substituents to be projected into distinct vectors, making it an excellent platform for probing interactions with biological targets. Triphenylamine derivatives have been explored for a wide range of therapeutic applications.[3][4] The electron-rich nature of the central nitrogen atom also makes these compounds useful in the development of materials with specific electronic properties, such as hole-transporters in OLEDs.[5][6]

Role of the N-Benzyl Group

The introduction of a benzyl group onto a pharmacophore is a common strategy in drug design. This modification serves several purposes:

-

Modulating Lipophilicity: The benzyl group increases the molecule's lipophilicity, which can enhance membrane permeability and alter its pharmacokinetic profile.

-

Probing Steric Pockets: The bulky benzyl group can be used to explore and occupy hydrophobic pockets within a target protein's active site.

-

Establishing Key Interactions: The aromatic ring of the benzyl group can participate in π-π stacking or hydrophobic interactions with amino acid residues like phenylalanine, tyrosine, or tryptophan.

Potential Therapeutic Relevance

Given the known bioactivity of related structures, this compound serves as a valuable starting material for synthesizing libraries of compounds for screening. For example:

-

Antimicrobial Agents: N-benzyl aniline derivatives have shown promise as antimicrobial agents, including activity against methicillin-resistant Staphylococcus aureus (MRSA).[7][8] The this compound scaffold could be further functionalized to optimize these properties.

-

Kinase Inhibitors: The triphenylamine structure can be found in some kinase inhibitors, where the aryl rings are positioned to interact with different regions of the ATP-binding pocket.

By serving as a foundational building block, this compound allows researchers to rapidly diversify the three aromatic rings, creating a library of novel compounds for high-throughput screening and lead optimization campaigns.

Conclusion

This compound is a structurally significant tertiary amine that combines the features of the triphenylamine scaffold with the synthetic versatility of the N-benzyl group. While detailed experimental data for this specific compound is sparse, its synthesis can be reliably achieved through standard N-alkylation protocols. Its true value for researchers lies in its potential as a core building block for the development of novel compounds with applications spanning from medicinal chemistry to materials science. This guide provides the necessary technical foundation for its synthesis, characterization, and strategic utilization in research and development.

References

- 1. Benzyldiphenylamine | C19H17N | CID 69080 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. nbinno.com [nbinno.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. One-pot synthesis of conjugated triphenylamine macrocycles and their complexation with fullerenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN111499519A - N-benzyl aniline derivative and preparation method and application thereof - Google Patents [patents.google.com]

solubility of N-benzyl-N-phenylaniline in organic solvents

An In-Depth Technical Guide to the Solubility of N-benzyl-N-phenylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a tertiary amine with the chemical formula C₁₉H₁₇N, is a significant chemical intermediate in various fields, notably in organic synthesis and medicinal chemistry. Its structural framework, featuring two phenyl rings and a benzyl group attached to a central nitrogen atom, makes it a versatile scaffold for the development of novel compounds. The solubility of this compound in organic solvents is a critical parameter that dictates its utility in a laboratory and industrial setting, influencing reaction kinetics, purification strategies, and the formulation of final products.

This technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents. It is designed to be a practical resource for researchers, scientists, and professionals in drug development, offering both theoretical predictions and detailed experimental protocols for solubility determination. Understanding the solubility profile of this compound is paramount for its effective application as a building block in the synthesis of Active Pharmaceutical Ingredients (APIs) and other high-value organic molecules.[1][2]

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility characteristics.

| Property | Value | Source |

| Chemical Formula | C₁₉H₁₇N | [3][4] |

| Molecular Weight | 259.35 g/mol | [3][4] |

| CAS Number | 606-87-1 | [3] |

| Appearance | Solid | - |

| Melting Point | Not available | [3] |

| Boiling Point | Not available | [3] |

Theoretical Framework for Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters

The adage "like dissolves like" serves as a fundamental qualitative guideline for predicting solubility. This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful tool.

The HSP model decomposes the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The similarity between the HSP of a solute (in this case, this compound) and a solvent can be quantified using the Relative Energy Difference (RED) number. A lower RED number indicates a higher affinity and, therefore, a higher predicted solubility.

Predicted Solubility of this compound in Common Organic Solvents

The estimated Hansen Solubility Parameters for this compound are:

-

δD: 19.5 MPa½

-

δP: 4.5 MPa½

-

δH: 5.0 MPa½

The following table presents the predicted solubility of this compound in a range of common organic solvents based on the calculated RED number.

| Solvent | Type | δD (MPa½) | δP (MPa½) | δH (MPa½) | RED Number | Predicted Solubility |

| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | 1.12 | Moderate |

| Acetonitrile | Polar Aprotic | 15.3 | 18.0 | 6.1 | 2.15 | Low |

| Dichloromethane | Polar Aprotic | 17.0 | 7.3 | 7.1 | 0.78 | High |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | 1.89 | Low |

| Ethyl Acetate | Polar Aprotic | 15.8 | 5.3 | 7.2 | 0.81 | High |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 17.4 | 13.7 | 11.3 | 1.63 | Low |

| Tetrahydrofuran (THF) | Polar Aprotic | 16.8 | 5.7 | 8.0 | 0.72 | High |

| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | 2.45 | Low |

| Methanol | Polar Protic | 15.1 | 12.3 | 22.3 | 3.11 | Low |

| Isopropanol | Polar Protic | 15.8 | 6.1 | 16.4 | 2.01 | Low |

| n-Butanol | Polar Protic | 16.0 | 5.7 | 15.8 | 1.88 | Low |

| Benzyl Alcohol | Polar Protic | 18.4 | 6.3 | 13.7 | 1.48 | Low |

| Chloroform | Nonpolar | 17.8 | 3.1 | 5.7 | 0.44 | High |

| Toluene | Nonpolar | 18.0 | 1.4 | 2.0 | 0.78 | High |

| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | 1.55 | Low |

Experimental Determination of Solubility

While theoretical predictions are valuable, experimental verification is crucial for accurate solubility data. The following protocols outline methods for both qualitative and quantitative solubility determination.

Qualitative Solubility Assessment

This rapid method provides a visual estimation of solubility.

Protocol:

-

Add approximately 10-20 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the desired solvent to the test tube.

-

Vigorously vortex or shake the test tube for 60 seconds.

-

Visually inspect the solution.

-

Soluble: The solid completely dissolves, leaving a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe any temperature-dependent solubility.

Workflow for Qualitative Solubility Assessment:

Caption: Workflow for the qualitative determination of solubility.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a specific solvent.

Protocol:

-

Add an excess amount of this compound to a sealed vial containing a known volume of the desired solvent. An excess is crucial to ensure a saturated solution is formed.

-

Place the vial in a shaker or on a rotator in a constant temperature bath (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours. The exact time may need to be optimized.

-

After equilibration, cease agitation and allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a filtered syringe to avoid transferring any solid particles.

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the original solubility in units such as g/100 mL or mol/L.

Workflow for Quantitative Solubility Determination (Shake-Flask Method):

References

- 1. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]

- 2. researchgate.net [researchgate.net]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]

- 5. [PDF] Prediction of Hansen Solubility Parameters with a New Group-Contribution Method | Semantic Scholar [semanticscholar.org]

- 6. kinampark.com [kinampark.com]

- 7. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

An In-Depth Technical Guide to the Discovery and History of N-benzyl-N-phenylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-N-phenylaniline, a tertiary amine, represents a significant scaffold in the landscape of organic chemistry and medicinal drug discovery. Its structural motif, characterized by a central nitrogen atom bonded to a phenyl group, a benzyl group, and another phenyl group, imparts unique physicochemical properties that have made it and its derivatives valuable intermediates in the synthesis of dyes, antioxidants, and pharmacologically active agents. This guide provides a comprehensive overview of the historical discovery, synthetic evolution, and key applications of this compound, offering field-proven insights for professionals in chemical research and drug development.

I. Historical Discovery and Context

The precise first synthesis of this compound is not prominently documented in readily available historical records. However, the chemical foundations for its creation were laid in the mid-19th century with the burgeoning field of synthetic organic chemistry in Germany. Early investigations into the reactions of aniline, a cornerstone of the nascent dye industry, with various alkylating and arylating agents were common.

The synthesis of the closely related secondary amine, N-benzylaniline, can be traced back to this era. Notably, the work of Fleischer, published in Annalen der Chemie und Pharmacie in 1866, described methods for preparing benzylaniline, indicating that the fundamental chemistry of N-alkylation of aromatic amines was being actively explored. The intellectual leap from synthesizing a secondary amine to a tertiary amine like this compound would have been a logical progression for organic chemists of that period, who were systematically investigating the reactivity of the amine nitrogen. The development of synthetic methods for tertiary amines was a key area of research in the late 19th and early 20th centuries, driven by the need for new chemical entities with diverse properties.

II. Synthesis Methodologies

The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired purity, and scalability. The two primary approaches are direct alkylation and reductive amination.

N-Alkylation of Diphenylamine

A direct and classical approach to this compound is the N-alkylation of diphenylamine with a benzyl halide, such as benzyl chloride or benzyl bromide.

Reaction Mechanism: This reaction proceeds via a standard nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of diphenylamine acts as a nucleophile, attacking the electrophilic benzylic carbon of the benzyl halide. A base is typically added to neutralize the hydrogen halide byproduct, driving the reaction to completion.

Experimental Protocol: N-Alkylation of Diphenylamine

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add diphenylamine (1.0 eq) and a suitable solvent such as acetone or acetonitrile.

-

Addition of Base: Add potassium carbonate (1.5 eq) to the flask.

-

Addition of Alkylating Agent: Slowly add benzyl bromide (1.1 eq) to the stirred suspension.

-

Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure this compound.[1]

Reductive Amination

An alternative and often cleaner method for synthesizing N-benzylanilines is reductive amination. While direct reductive amination to form the tertiary this compound from diphenylamine and benzaldehyde is less common, a two-step approach starting from aniline is highly effective. First, N-benzylaniline (a secondary amine) is synthesized via reductive amination of aniline and benzaldehyde. This is then followed by a second benzylation step.

Reaction Mechanism: The reaction involves the initial formation of an imine (Schiff base) from the condensation of an amine and an aldehyde. This imine is then reduced in situ to the corresponding amine using a reducing agent.

Experimental Protocol: Two-Step Reductive Amination

Step 1: Synthesis of N-benzylaniline

-

Imine Formation: In a round-bottom flask, dissolve aniline (1.0 eq) and benzaldehyde (1.0 eq) in methanol.

-

Reduction: Cool the solution in an ice bath and add sodium borohydride (1.5 eq) portion-wise.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent like ethyl acetate.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-benzylaniline.

Step 2: Synthesis of this compound

-

Follow the N-alkylation protocol described in the previous section, using the N-benzylaniline synthesized in Step 1 as the starting amine.

III. Physicochemical and Spectroscopic Properties

A thorough characterization of this compound is crucial for its use in further synthetic applications and for quality control.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₇N | [2] |

| Molar Mass | 259.35 g/mol | [2] |

| Appearance | - | - |

| Melting Point | - | - |

| Boiling Point | - | - |

| Solubility | Insoluble in water; soluble in common organic solvents like ethanol, ether, and chloroform. |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum of the closely related N,N-dibenzylaniline shows characteristic signals for the aromatic protons in the range of δ 7.2-7.4 ppm and a singlet for the benzylic protons around δ 4.6-4.7 ppm.[3] Similar shifts would be expected for this compound.

-

¹³C NMR: The carbon NMR spectrum of N,N-dibenzylaniline displays signals for the aromatic carbons between δ 113-149 ppm and the benzylic carbon around δ 54 ppm.[3]

-

IR Spectroscopy: The infrared spectrum of N-benzylaniline (the secondary amine) shows characteristic N-H stretching vibrations. For the tertiary amine, this compound, the absence of the N-H stretch and the presence of C-N stretching bands, along with aromatic C-H and C=C stretching vibrations, would be expected.[4]

-

Mass Spectrometry: The mass spectrum of N,N-dibenzylaniline shows fragmentation patterns dominated by benzyl cation and proton transfer.[5] A similar fragmentation pattern would be anticipated for this compound.

IV. Applications in Research and Drug Development

The this compound scaffold is a versatile building block in the development of new materials and therapeutic agents.

-

Dye Intermediates: N-alkylanilines, including this compound derivatives, have historically been important intermediates in the synthesis of triarylmethane and other classes of dyes.[2][6][7]

-

Antioxidants: Certain derivatives of this compound have been investigated for their antioxidant properties. The presence of the amine nitrogen and the aromatic rings allows for the potential to scavenge free radicals.[8][9]

-

Medicinal Chemistry: The N-benzyl aniline core is a privileged scaffold in medicinal chemistry. It is present in a variety of biologically active compounds, including:

-

5-HT₂A/₂C Receptor Agonists: N-benzyl substitution on phenethylamine-based compounds has been shown to significantly increase binding affinity and functional activity at serotonin receptors, which are targets for psychiatric and neurological disorders.[10]

-

Antibacterial Agents: Derivatives of N-benzyl aniline have been synthesized and evaluated for their activity against methicillin-resistant Staphylococcus aureus (MRSA).[11]

-

Anticancer Agents: The N-benzyl-3,4,5-trimethoxyaniline scaffold has been used as a starting point for the development of novel anticancer agents that modulate signaling pathways such as the Hippo signaling pathway.[12]

-

Tubulin Polymerization Inhibitors: Benzylaniline hydrochlorides have been synthesized and shown to inhibit tubulin polymerization, a mechanism of action for several anticancer drugs.[13]

-

V. Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a laboratory setting. It is advisable to work in a well-ventilated fume hood and wear personal protective equipment, including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

VI. Conclusion

This compound, a compound with roots in the foundational era of organic synthesis, continues to be a relevant and valuable molecule in modern chemical research. Its straightforward synthesis, coupled with the biological significance of its structural motif, ensures its continued use in the development of new materials and therapeutics. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, offering a solid foundation for researchers and scientists working with this important chemical entity.

References

- Hansen, M., et al. (2014). Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. ACS Chemical Neuroscience, 5(3), 243-251.

-

Organic Syntheses Procedure. (n.d.). Benzylaniline. Retrieved from [Link]

- CN111499519A - N-benzyl aniline derivative and preparation method and application thereof. (2020).

-

National Institute of Standards and Technology. (n.d.). Benzenemethanamine, N-phenyl-. NIST Chemistry WebBook. Retrieved from [Link]

- Ayyangar, N. R., Shinde, B. S., & Srinivasan, K. V. (1991). N‐benzyl‐N‐ethylaniline; an alternative synthetic approach. Journal of the Society of Dyers and Colourists, 107(11), 415-417.

- Chen, Y., et al. (2017). Competitive benzyl cation transfer and proton transfer: collision-induced mass spectrometric fragmentation of protonated N,N-dibenzylaniline. Journal of Mass Spectrometry, 52(4), 197-203.

-

ChemSynthesis. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). Benzyldiphenylamine. Retrieved from [Link]

- Fleischer, E. (1866). Ueber die Einwirkung von Benzylchlorid auf Anilin. Annalen der Chemie und Pharmacie, 138(2), 225-228.

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

HathiTrust Digital Library. (n.d.). Catalog Record: Annalen der Chemie und Pharmacie. Retrieved from [Link]

- Elkamhawy, A., et al. (2023). Scaffold hopping of N-benzyl-3,4,5-trimethoxyaniline: 5,6,7-Trimethoxyflavan derivatives as novel potential anticancer agents modulating hippo signaling pathway. European Journal of Medicinal Chemistry, 256, 115421.

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

- Cushman, M., et al. (1993). Synthesis and evaluation of a series of benzylaniline hydrochlorides as potential cytotoxic and antimitotic agents acting by inhibition of tubulin polymerization. Journal of Medicinal Chemistry, 36(19), 2817-21.

-

ResearchGate. (n.d.). Synthesis of N‐Benzylated Anilines from the Reaction of Anilines and Benzyl Chloroformate. Retrieved from [Link]

-

ResearchGate. (n.d.). New and Unusual Scaffolds in Medicinal Chemistry. Retrieved from [Link]

-

DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

Wikipedia. (n.d.). Liebigs Annalen. Retrieved from [Link]

-

MDPI. (2022). In Silico Studies and Biological Evaluation of Thiosemicarbazones as Cruzain-Targeting Trypanocidal Agents for Chagas Disease. Retrieved from [Link]

-

MDPI. (2024). Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. Retrieved from [Link]

-

Dye|Dye intermediates|Fluorescent Brightener|pigment dye. (2013). N-benzyl-N-3′-sulfobenzylaniline. Retrieved from [Link]

-

Vedantu. (n.d.). What is obtained when Benzoyl Chloride reacts with aniline in presence of Sodium Hydroxide?. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.6: Synthesis of Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.6 Synthesis of Amines. Retrieved from [Link]

-

HathiTrust Digital Library. (n.d.). Catalog Record: Justus Liebig's Annalen der Chemie. Retrieved from [Link]

-

The Royal Society of Chemistry. (2011). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of Tertiary Amines by Direct Brønsted Acid Catalyzed Reductive Amination. Retrieved from [Link]

-